2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Overview
Description
The compound "2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride" is a chemical derivative of the 1,4-benzodioxine family. This class of compounds is known for its potential therapeutic applications and is often a key intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related dihydroquinoline and dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . This method is notable for its environmental friendliness and cost-effectiveness, utilizing iron(III) chloride as a catalyst under mild conditions. The process has been applied to a range of substrates, yielding products in good to excellent yields. Additionally, a one-pot synthesis method for 3-acyl quinolines has been developed using a similar approach .
Another synthesis route for related compounds involves a three-component reaction catalyzed by Cu(OAc)2, which combines o-aminophenols, acyl chlorides, and 1,2-dichloroethane to produce 3,4-dihydro-1,4-benzoxazines . This method allows for N-acylation, C-Cl bond amidation, and etherification in a single operation, leading to structurally diverse products.
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is not directly discussed in the provided papers. However, the structure of related benzodioxin derivatives has been explored. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides have been shown to react with nucleophilic amines to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives under basic conditions .
Chemical Reactions Analysis
The reactivity of related benzodioxin compounds has been demonstrated in the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid . The carbonyl chloride derivative of this acid was reacted with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters, which were then isolated as hydrochlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride are not explicitly detailed in the provided papers. However, the protection of carbonyl compounds as 1,5-dihydro-2,4-benzodithiepines using anhydrous iron(III) chloride dispersed on silica gel has been described as a mild and efficient procedure, suggesting that the benzodioxine derivatives can be manipulated under controlled conditions to yield stable protected forms .
Scientific Research Applications
Synthesis and Antibacterial Activity
- 2,3-Dihydro-1,4-benzodioxine derivatives have been synthesized and evaluated for their antibacterial potential. For instance, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives showed potent antibacterial activity and moderate enzyme inhibitory effects (Abbasi et al., 2017). Similarly, other research synthesized N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, demonstrating significant antibacterial and anti-lipoxygenase activity (Abbasi et al., 2017).
Anticonvulsant and Antihypoxic Activities
- Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown promising anticonvulsant activity (Arustamyan et al., 2019). Additionally, aminothiadiazolylbenzodioxane derivatives, synthesized through intramolecular cyclization, exhibited antihypoxic activities (Vartanyan et al., 2017).
Biofilm Inhibition and Cytotoxicity
- Research focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which displayed biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with mild cytotoxicity observed (Abbasi et al., 2020).
Therapeutic Potential for Alzheimer's and Type-2 Diabetes
- N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have been synthesized and evaluated for their therapeutic potential in treating Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGTFBXZKCPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957892 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride | |
CAS RN |
3663-81-8 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3663-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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